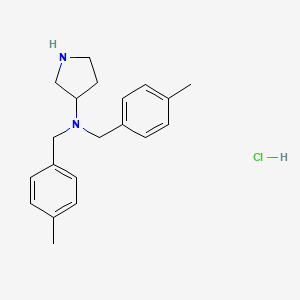

Bis-(4-methyl-benzyl)-pyrrolidin-3-yl-amine hydrochloride

Description

Bis-(4-methyl-benzyl)-pyrrolidin-3-yl-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of two 4-methyl-benzyl groups attached to a pyrrolidine ring, with an amine group and a hydrochloride salt.

Properties

IUPAC Name |

N,N-bis[(4-methylphenyl)methyl]pyrrolidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2.ClH/c1-16-3-7-18(8-4-16)14-22(20-11-12-21-13-20)15-19-9-5-17(2)6-10-19;/h3-10,20-21H,11-15H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYYZURORKNDAFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)C)C3CCNC3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis-(4-methyl-benzyl)-pyrrolidin-3-yl-amine hydrochloride typically involves the reaction of 4-methyl-benzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Bis-(4-methyl-benzyl)-pyrrolidin-3-yl-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The benzyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Amine derivatives.

Substitution: Nitrated or halogenated derivatives of the compound.

Scientific Research Applications

Synthesis and Production

The synthesis of Bis-(4-methyl-benzyl)-pyrrolidin-3-yl-amine hydrochloride typically involves:

- Reagents : 4-methyl-benzyl chloride and pyrrolidine.

- Conditions : Reaction under reflux with a base (e.g., sodium hydroxide) followed by treatment with hydrochloric acid to form the hydrochloride salt.

- Industrial Methods : Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are employed for large-scale production.

Chemistry

The compound is utilized as a reagent in organic synthesis and catalysis. Its unique structure allows for distinct interactions with various molecular targets, making it valuable for developing new chemical processes.

Biology

In biological research, this compound is being investigated for its potential as a biochemical probe. Its interactions with enzymes and receptors are crucial for understanding its biological activity.

Medicine

The compound shows promise in pharmacological applications, including:

- Antimicrobial Activity : Effective against Gram-positive bacteria like Staphylococcus aureus.

- Anticancer Potential : Induces apoptosis in cancer cell lines (e.g., MDA-MB-231).

- Neuroprotective Effects : Acts as a monoamine oxidase inhibitor, suggesting potential benefits in treating neurodegenerative diseases.

Data Table of Biological Activities

| Activity Type | Target Organism/Cell Line | Mechanism of Action | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | Cell membrane disruption | |

| Anticancer | MDA-MB-231 (breast cancer) | Apoptosis induction | |

| Neuroprotective | Neuronal cells | MAO-B inhibition |

Antimicrobial Efficacy

A study demonstrated that this compound exhibited significant antibacterial properties against resistant strains of bacteria, highlighting its potential use in developing new antibiotics.

Cancer Cell Line Studies

In vitro studies showed that the compound could inhibit cell proliferation in multiple cancer cell lines through apoptosis induction, showcasing its potential as an anticancer agent.

Neuropharmacological Studies

Research indicated that the compound's ability to inhibit monoamine oxidase-B activity suggests it could be beneficial in managing symptoms associated with neurodegenerative disorders like Parkinson's disease.

Mechanism of Action

The mechanism of action of Bis-(4-methyl-benzyl)-pyrrolidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

- Bis-(2-chloro-ethyl)-(4-methyl-benzyl)-amine hydrochloride

- Bis-(4-methyl-benzyl)-pyrrolidin-2-yl-amine hydrochloride

Uniqueness

Bis-(4-methyl-benzyl)-pyrrolidin-3-yl-amine hydrochloride stands out due to its specific substitution pattern on the pyrrolidine ring, which imparts unique chemical and biological properties. Its structural features enable distinct interactions with molecular targets, making it a valuable compound for various applications.

Biological Activity

Bis-(4-methyl-benzyl)-pyrrolidin-3-yl-amine hydrochloride is a compound that has garnered attention due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with two 4-methylbenzyl groups, which contributes to its unique biological profile. The hydrochloride salt form enhances its solubility and stability in biological systems.

Biological Activities

-

Antimicrobial Activity

- Mechanism : The compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Case Study : In a study evaluating various pyrrolidine derivatives, this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

-

Anticancer Potential

- Mechanism : Research indicates that the compound may inhibit specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

- Research Findings : A recent study showed that derivatives similar to this compound could induce apoptosis in MDA-MB-231 breast cancer cells by upregulating pro-apoptotic factors such as P53 and caspases .

-

Neuroprotective Effects

- Mechanism : The compound may exhibit neuroprotective properties by acting as a monoamine oxidase (MAO) inhibitor, which is beneficial in treating neurodegenerative diseases.

- Research Findings : In vitro studies have shown that similar pyrrolidine derivatives can inhibit MAO-B activity, suggesting potential applications in managing conditions like Parkinson's disease .

Data Table of Biological Activities

Case Studies and Research Findings

-

Antimicrobial Efficacy

- A series of pyrrolidine derivatives were synthesized and tested for their antimicrobial properties. This compound was among those showing promising results, particularly against resistant strains of bacteria.

-

Cancer Cell Line Studies

- In a controlled laboratory setting, the compound was tested against multiple cancer cell lines, demonstrating a dose-dependent response in inhibiting cell proliferation and inducing apoptosis.

-

Neuropharmacological Studies

- The compound's role as a MAO-B inhibitor was highlighted in studies focusing on its potential to alleviate symptoms associated with neurodegenerative disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.